5-(5-Chlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
CAS No.:
Cat. No.: VC17527211
Molecular Formula: C7H3ClN2O3S
Molecular Weight: 230.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H3ClN2O3S |
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Molecular Weight | 230.63 g/mol |
IUPAC Name | 5-(5-chlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
Standard InChI | InChI=1S/C7H3ClN2O3S/c8-4-1-3(2-14-4)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12) |
Standard InChI Key | PVPAKUOCIAYFDQ-UHFFFAOYSA-N |
Canonical SMILES | C1=C(SC=C1C2=NC(=NO2)C(=O)O)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound 5-(5-chlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid consists of a 1,2,4-oxadiazole ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a 5-chlorothiophen-3-yl moiety. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, conferring polarity and rigidity to the structure. The chlorothiophene group introduces electron-withdrawing effects, while the carboxylic acid enhances hydrogen-bonding potential, critical for interactions with biological targets .
Physicochemical Properties
Key physicochemical parameters include:
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Molecular formula:
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Molecular weight: 246.64 g/mol
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logP: Predicted to be ~2.1 (moderate lipophilicity, suitable for blood-brain barrier penetration) .
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Solubility: Enhanced aqueous solubility compared to non-carboxylic acid analogs due to ionizable -COOH group (pKa ≈ 3.5) .
The chlorine atom at the 5-position of the thiophene ring stabilizes the molecule through inductive effects, while the carboxylic acid facilitates salt formation, improving bioavailability .
Synthetic Methodologies
General Synthesis of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole core is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For 5-(5-chlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, a three-step approach is proposed:
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Formation of Amidoxime Intermediate:
Reaction of 5-chlorothiophene-3-carboxamide with hydroxylamine hydrochloride yields the corresponding amidoxime. -
Cyclization to 1,2,4-Oxadiazole:
Treatment with a coupling agent (e.g., DCC or CDI) induces cyclization, forming the 1,2,4-oxadiazole ring . -
Carboxylic Acid Functionalization:
Introduction of the carboxylic acid group at the 3-position via hydrolysis of a nitrile intermediate or direct substitution using chloroacetic acid derivatives .
Example Reaction Scheme:
Optimization Challenges
Key challenges include minimizing side reactions during cyclization and ensuring regioselectivity. Microwave-assisted synthesis has been reported to improve yields (up to 78%) and reduce reaction times .
Biological Activities and Mechanisms
Enzyme Inhibition
1,2,4-Oxadiazoles with chlorothiophene substituents show affinity for enzymes such as HDACs and T-type calcium channels:
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Compound 11 (from ): A 5-chlorothiophene-1,3,4-oxadiazole derivative inhibited T-type calcium channels with >80% efficacy at 10 μM, relevant for neuropathic pain treatment .
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Compound 7b: Inhibited HDAC Sirt2 at 10 μM, inducing apoptosis in leukemia cells .
The carboxylic acid group likely participates in ionic interactions with enzyme active sites, improving binding kinetics.
Structure-Activity Relationship (SAR) Analysis
Role of the Chlorothiophene Moiety
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Electron-Withdrawing Effects: The chlorine atom enhances electrophilicity, facilitating interactions with nucleophilic residues in target proteins .
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Aromatic π-Stacking: The thiophene ring engages in π-π interactions with hydrophobic enzyme pockets, as seen in HDAC inhibitors .
Impact of the Carboxylic Acid Group
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Solubility: Reduces logP compared to ester or amide analogs, improving pharmacokinetics.
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Binding Interactions: Forms hydrogen bonds with residues like Arg97 in Sirt2, as confirmed by crystallographic studies .
Comparative Pharmacological Data
Compound | Target | IC (μM) | Cell Line/Enzyme | Source |
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Gold(I) Complex (3) | Microtubules | 0.003 | LXFA 629 (Lung) | |
9c | Caspase-3/7 | 0.19 | MCF-7 (Breast) | |
11 | T-Type Ca Channels | 10 (80% inhibition) | Neuropathic pain models |
Future Directions
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In Vivo Efficacy Studies: Prioritize pharmacokinetic profiling and toxicity assessments in animal models.
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Derivatization: Explore ester or amide analogs to modulate blood-brain barrier penetration.
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Target Identification: Use proteomic approaches to identify novel binding partners beyond HDACs and calcium channels.
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